"Methyl 4-methyl-2-(trifluoromethyl)benzoate" physical properties
"Methyl 4-methyl-2-(trifluoromethyl)benzoate" physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 4-methyl-2-(trifluoromethyl)benzoate
Introduction
Methyl 4-methyl-2-(trifluoromethyl)benzoate is an aromatic ester containing both a methyl and a trifluoromethyl substituent on the benzene ring. Such fluorinated organic molecules are of significant interest to the pharmaceutical and agrochemical industries. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2][3]. As a functionalized building block, understanding the fundamental physical properties of this specific isomer is critical for its application in organic synthesis, process development, and material science[3].
While comprehensive physical property data for the closely related isomer, Methyl 4-(trifluoromethyl)benzoate, is available, consolidated data for the 4-methyl-2-(trifluoromethyl) isomer is not prevalent in the public domain. This guide, therefore, serves a dual purpose: it provides the theoretical framework for Methyl 4-methyl-2-(trifluoromethyl)benzoate and presents a series of robust, field-proven experimental protocols for researchers to determine its key physical properties. This approach ensures that scientists and drug development professionals can accurately characterize this and other novel compounds where established data is scarce.
Compound Identification and Structural Properties
Accurate identification begins with the compound's unique structural and molecular identifiers.
-
IUPAC Name: Methyl 4-methyl-2-(trifluoromethyl)benzoate
-
Molecular Formula: C₁₀H₉F₃O₂
-
Molecular Weight: 218.17 g/mol
The molecular weight is a fundamental calculated property, essential for all subsequent quantitative analyses.
Caption: Chemical structure of Methyl 4-methyl-2-(trifluoromethyl)benzoate.
Experimental Determination of Physicochemical Properties
The following sections detail the principles and step-by-step protocols for determining the core physical properties of a pure organic compound.
Melting Point (M.P.)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure[4]. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C) and is a critical indicator of purity. Impurities tend to lower and broaden the melting range[4].
The capillary method is the standard technique due to its requirement for only a small amount of sample and its high accuracy when performed correctly[5][6]. The key to an accurate measurement is a slow heating rate (1-2°C per minute) near the expected melting point. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to erroneously wide and inaccurate melting ranges.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount on a watch glass if necessary[5].
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough value. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2.
-
Validation: Conduct at least two careful determinations. Consistent values confirm the accuracy of the measurement.
Caption: Workflow for Melting Point Determination.
Boiling Point (B.P.)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure[7][8]. It is a key property for liquid compounds, useful for identification, purity assessment, and designing distillation-based purification protocols[8].
For small sample volumes (a few milliliters), the micro-reflux or Thiele tube method is highly effective and avoids the need for a full distillation apparatus. The principle relies on observing the temperature at which a continuous stream of vapor is in equilibrium with the refluxing liquid. Placing the thermometer bulb just above the liquid surface ensures it measures the temperature of the vapor, not the superheated liquid, yielding an accurate boiling point.
-
Apparatus Setup: Place a few milliliters of the liquid into a small test tube containing a boiling chip or a magnetic stir bar. Clamp the test tube in a heating block or oil bath[9].
-
Thermometer Placement: Suspend a thermometer with the bulb approximately 1 cm above the liquid's surface.
-
Capillary Inversion (Alternative Setup): Place a small, sealed-end capillary tube into the liquid with the open end down. As the liquid heats, trapped air will escape. The boiling point is the temperature at which the liquid is drawn back into the capillary upon cooling[10].
-
Heating: Gently heat the sample until it boils and a ring of refluxing condensate is observed on the test tube walls, level with the thermometer bulb.
-
Equilibrium: Allow the system to equilibrate for a few minutes, ensuring a stable temperature reading.
-
Recording: Record the stable temperature as the boiling point. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent[7].
Caption: Workflow for Micro-Boiling Point Determination.
Density
Density is the mass of a substance per unit volume (ρ = m/V)[11]. It is a characteristic physical property used for compound identification and for converting between mass and volume measurements.
The gravimetric method using a balance and a graduated cylinder or pycnometer is direct and reliable[11][12]. The accuracy of this method is contingent on the precision of both the mass and volume measurements. Using a volumetric pipette or pycnometer provides higher accuracy for the volume measurement compared to a standard graduated cylinder[12].
-
Mass of Empty Container: Accurately weigh a clean, dry container (e.g., a beaker or pycnometer) and record its mass (m₁)[11][13].
-
Volume of Liquid: Carefully transfer a known volume of the liquid (V) into the container using a graduated cylinder or volumetric pipette[11].
-
Mass of Container and Liquid: Weigh the container with the liquid and record the total mass (m₂)[13].
-
Mass of Liquid: Calculate the mass of the liquid by subtraction: m_liquid = m₂ - m₁[11][14].
-
Density Calculation: Calculate the density using the formula: ρ = m_liquid / V[11][14].
-
Temperature: Record the temperature at which the measurement was made, as density is temperature-dependent.
Solubility
Solubility testing provides critical information about the polarity and the presence of acidic or basic functional groups within a molecule[15][16]. This is fundamental for designing reaction workups, extractions, and understanding a compound's behavior in biological systems.
A hierarchical testing approach is most efficient. Starting with water provides a baseline for polarity. Subsequent tests in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions probe for ionizable functional groups[16][17][18]. An amine will be protonated by HCl to form a soluble salt, while a carboxylic acid or phenol will be deprotonated by NaOH to form a soluble salt[15][16]. Concentrated sulfuric acid is used as a final test for compounds with oxygen or nitrogen atoms or sites of unsaturation that can be protonated[15].
For all tests, use approximately 10-20 mg of solid or 2-3 drops of liquid in ~0.5 mL of the solvent.
-
Water: Add the sample to water. Shake vigorously. Observe if a homogeneous solution forms[17][19]. If soluble, test the solution's pH with litmus or pH paper[18][19].
-
5% NaOH Solution: If insoluble in water, add the sample to 5% NaOH.
-
5% NaHCO₃ Solution: If soluble in 5% NaOH, perform a separate test with 5% NaHCO₃.
-
Interpretation: Solubility (often with effervescence) indicates a relatively strong acid, typically a carboxylic acid. Phenols are generally not acidic enough to dissolve in sodium bicarbonate[15].
-
-
5% HCl Solution: If insoluble in water and NaOH, test with 5% HCl.
-
Concentrated H₂SO₄: If insoluble in all previous solvents, carefully add the sample to cold, concentrated sulfuric acid.
Summary of Physical Properties
The following table should be used to compile experimentally determined data for Methyl 4-methyl-2-(trifluoromethyl)benzoate. For context, literature values for the related isomer, Methyl 4-(trifluoromethyl)benzoate, are included.
| Property | Methyl 4-methyl-2-(trifluoromethyl)benzoate | Methyl 4-(trifluoromethyl)benzoate (Isomer Reference) |
| CAS Number | Not Assigned | 2967-66-0[1][20][21] |
| Appearance | To be determined | Colorless to pale yellow liquid[1][22] |
| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₇F₃O₂[1][20][21] |
| Molecular Weight | 218.17 g/mol | 204.15 g/mol [1][20][21] |
| Melting Point | To be determined | 13-14 °C[1][20] |
| Boiling Point | To be determined | 94-95 °C at 21 mmHg[1][20] |
| Density | To be determined | 1.268 g/mL at 25 °C[20] |
| Refractive Index | To be determined | n20/D 1.451[20] |
| Solubility | To be determined via protocol | Data not specified in search results |
Spectroscopic Data for Structural Confirmation
While not physical properties in the classical sense, spectroscopic data are essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons (with splitting patterns indicative of their substitution), the methyl ester protons (a singlet around 3.9 ppm), and the ring-attached methyl protons (a singlet around 2.4 ppm).
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon (~165-167 ppm), aromatic carbons, the quartet for the CF₃ carbon (due to C-F coupling), and the two distinct methyl carbons.
-
¹⁹F NMR: A single peak in the fluorine NMR spectrum would confirm the presence of a single type of CF₃ group.
-
IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹. C-H stretching and aromatic C=C stretching bands will also be present[23].
Conclusion
The characterization of Methyl 4-methyl-2-(trifluoromethyl)benzoate requires a systematic experimental approach. By following the detailed protocols for determining melting point, boiling point, density, and solubility, researchers can generate a reliable and comprehensive dataset for this novel compound. This information is indispensable for its effective use as a building block in drug discovery and materials science, enabling predictable behavior in synthetic reactions, purification processes, and formulation studies. The methodologies outlined in this guide are universally applicable for the characterization of new chemical entities, forming a foundational component of rigorous scientific investigation.
References
- Solubility test for Organic Compounds. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99%.
- Chem-Impex. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- DETERMINATION OF BOILING POINTS. (n.d.).
- PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- Supporting Information for a scientific publication. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
- MySkinRecipes. (n.d.). Methyl 4-methoxy-2-(trifluoromethyl)benzoate.
- Experimental No. (2) Boiling Point. (2021, July 16).
- CK-12 Foundation. (n.d.). How do you determine the density of a liquid?.
- Solubility test/ Organic lab. (2021, April 29). YouTube.
- CymitQuimica. (n.d.). Methyl 4-fluoro-2-(trifluoromethyl)benzoate.
- Chem-Impex. (n.d.). Methyl 2-(trifluoromethyl)benzoate.
- Thermo Scientific Chemicals. (n.d.). Methyl 4-(trifluoromethyl)benzoate, 98%.
- Westlab. (2023, May 8). Measuring the Melting Point.
- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation.
- Scribd. (n.d.). Solubility Testing of Organic Compounds.
- Melting point determination. (n.d.).
- Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance.
- Chemistry Online @ UTSC. (n.d.). Solubility.
- Micro-boiling point measurement. (n.d.).
- Chemistry LibreTexts. (2026, February 26). Lab - Density of Solids and Liquids.
- Determination of Boiling Point (B.P). (n.d.).
- EAG Laboratories. (n.d.). Density Determination of Solids and Liquids.
- Study.com. (2021, October 5). How to Calculate Density of a Liquid Substance.
- PubChem. (n.d.). Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.
- ChemicalBook. (2025, September 25). Methyl 4-fluoro-2-(trifluoroMethyl)benzoate.
- BLD Pharm. (n.d.). 220141-23-1|Methyl 4-fluoro-2-(trifluoromethyl)benzoate.
- thinkSRS.com. (n.d.). Melting Point Determination.
- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum.
- EXPERIMENT (1) determination of melting points. (2021, September 19).
- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2)IR1.
- Experiment 1: Melting-point Determinations. (n.d.).
- Google Patents. (n.d.). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- Guidechem. (2024, August 13). What are the applications of Methyl 4-Methylbenzoate in various industries?.
- PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum.
- NIST WebBook. (n.d.). Ethyl 4-(trifluoromethyl)benzoate.
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-methoxy-2-(trifluoromethyl)benzoate [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. athabascau.ca [athabascau.ca]
- 5. westlab.com [westlab.com]
- 6. thinksrs.com [thinksrs.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. ck12.org [ck12.org]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]
- 21. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. A15400.14 [thermofisher.com]
- 23. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
